

An In-depth Technical Guide to But-2-ene-1,3-diol

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Compound of Interest

Compound Name: *But-2-ene-1,3-diol*

Cat. No.: *B15448487*

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Disclaimer: Direct experimental data for **but-2-ene-1,3-diol** is limited in publicly accessible scientific literature. Therefore, this guide combines available computed data with predicted properties based on the well-established principles of organic chemistry and spectroscopy of analogous compounds.

Molecular Structure and Isomerism

But-2-ene-1,3-diol ($C_4H_8O_2$) is an unsaturated diol featuring a carbon-carbon double bond and two hydroxyl groups. The placement of these functional groups at positions 1 and 3 of the but-2-ene backbone gives rise to stereoisomerism. The molecule can exist as two geometric isomers, (E)-**but-2-ene-1,3-diol** and (Z)-**but-2-ene-1,3-diol**, due to the restricted rotation around the C=C double bond.

Caption: Molecular structures of (E)- and (Z)-**but-2-ene-1,3-diol**.

Physicochemical Properties

Quantitative data for **but-2-ene-1,3-diol** is primarily based on computational models.^{[1][2]} The following table summarizes key physicochemical properties.

Property	Value	Source
Molecular Formula	C ₄ H ₈ O ₂	PubChem[1]
Molecular Weight	88.11 g/mol	PubChem[1]
XLogP3	-0.1	PubChem (Computed)[1]
Hydrogen Bond Donor Count	2	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Topological Polar Surface Area	40.5 Å ²	PubChem (Computed)[1]
Exact Mass	88.052429 g/mol	PubChem (Computed)[1]

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for **but-2-ene-1,3-diol**, the following data are predicted based on the analysis of similar chemical structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule.

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity
-OH	1.0 - 5.0	Singlet (broad)
=CH-	5.5 - 6.0	Multiplet
-CH(OH)-	4.0 - 4.5	Multiplet
-CH ₂ OH	4.0 - 4.5	Multiplet
CH ₃ -	1.6 - 1.8	Doublet

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments.

Carbon	Predicted Chemical Shift (ppm)
C=C	120 - 140
-C(OH)-	65 - 80
-CH ₂ OH	60 - 70
CH ₃ -	15 - 25

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and alkene functional groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)
O-H stretch (alcohol)	3200 - 3600 (broad)
C-H stretch (sp ²)	3010 - 3100
C-H stretch (sp ³)	2850 - 3000
C=C stretch	1640 - 1680
C-O stretch	1050 - 1260

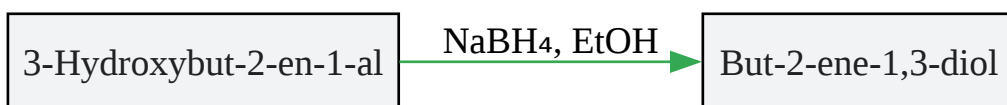
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Predicted Fragment
88	$[M]^+$ (Molecular Ion)
70	$[M - H_2O]^+$
57	$[M - CH_2OH]^+$
43	$[CH_3CO]^+$

Synthesis of But-2-ene-1,3-diol (Proposed)

A plausible synthetic route to **but-2-ene-1,3-diol** could involve the selective reduction of a suitable precursor. One potential method is the reduction of 3-hydroxybut-2-en-1-al.



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References

- 1. But-2-ene-1,3-diol | C₄H₈O₂ | CID 71385431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-but-2-ene-1,3-diol | C₄H₈O₂ | CID 143526926 - PubChem [pubchem.ncbi.nlm.nih.gov]
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